molecular formula C11H20BrNO2 B2814111 tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate CAS No. 2212004-17-4

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate

Cat. No.: B2814111
CAS No.: 2212004-17-4
M. Wt: 278.19
InChI Key: VYWILIRJCAZVBU-DTWKUNHWSA-N
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Description

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate is a chiral carbamate derivative featuring a bromomethyl substituent on a cyclopentane ring. Its stereochemistry (1R,3S) is critical for its reactivity and applications in asymmetric synthesis, particularly in pharmaceutical intermediates. The bromomethyl group enhances its utility as a versatile electrophile in nucleophilic substitution reactions, enabling further functionalization . Predicted physical properties include a molecular weight of 278.08 g/mol and collision cross-section (CCS) values ranging from 160.1 to 165.6 Ų for various adducts (e.g., [M+H]⁺: 162.2 Ų) .

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWILIRJCAZVBU-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate typically involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the bromomethyl group: The bromomethyl group is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the carbamate moiety: The carbamate group is introduced by reacting the bromomethylcyclopentyl intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might produce a ketone or alcohol.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Bromomethyl vs. Hydroxy, Amino, and Other Groups

The following table highlights key structural analogs and their differences:

Compound Name Substituent CAS RN Molecular Formula Key Features References
tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate Bromomethyl - C₁₁H₂₀BrNO₂ Electrophilic site for SN2 reactions; high reactivity
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate Hydroxyl 225641-84-9 C₁₀H₁₉NO₃ Polar, hydrogen-bonding capability; used in alcohol protection strategies
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate Amino 774212-81-6 C₁₀H₂₀N₂O₂ Nucleophilic amine; precursor for amide coupling
tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate Methylamino 1821739-64-3 C₁₁H₂₂N₂O₂ Secondary amine; enhanced steric hindrance
tert-Butyl (3-oxocyclopentyl)carbamate Ketone 847416-99-3 C₁₀H₁₇NO₃ Electrophilic carbonyl; used in condensation reactions

Key Findings:

  • Reactivity: The bromomethyl group in the target compound distinguishes it from hydroxyl or amino analogs, offering superior leaving-group ability for cross-coupling or alkylation reactions. Hydroxy derivatives (e.g., CAS 225641-84-9) are more suited for oxidation or protection/deprotection strategies .
  • Stereochemical Impact : The (1R,3S) configuration contrasts with (1r,3r)-stereoisomers (e.g., CAS 2306254-13-5), which exhibit distinct spatial arrangements affecting diastereoselectivity in synthesis .

Stereochemical and Physical Property Comparisons

  • Collision Cross-Section (CCS) : The target compound’s predicted CCS ([M+H]⁺: 162.2 Ų) is comparable to hydroxy analogs but lower than bulkier derivatives (e.g., tert-butyl (3-oxocyclohexyl)carbamate: CCS similarity 0.98) .
  • Synthetic Utility: Bromomethyl-substituted carbamates are intermediates in synthesizing bioactive molecules, whereas amino variants (e.g., CAS 774212-81-6) are precursors for peptidomimetics .

Stability and Handling

  • Bromomethyl Derivatives: Require cold storage (e.g., freezing) to prevent degradation, unlike stable hydroxy or amino analogs .
  • Amino Derivatives: Sensitive to oxidation; often stored under inert atmospheres .

Research and Patent Landscape

  • Target Compound: Limited literature/patent data suggest novelty; however, its structural analogs are prevalent in pharmaceutical patents (e.g., EP 1 763 351 B9), highlighting carbamates as key intermediates for kinase inhibitors or GPCR modulators .
  • Hydroxy and Amino Analogs: Well-documented in synthesis protocols for antiviral and anticancer agents .

Biological Activity

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate is an organic compound notable for its unique structure, which includes a tert-butyl group, a bromomethyl substituent, and a cyclopentyl ring. This compound has garnered attention in both synthetic and biological chemistry due to its potential applications in enzyme studies and as an intermediate in organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 278.19 g/mol
  • Structure : The presence of the bromomethyl group enhances its reactivity, making it a valuable candidate for further functionalization.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopentyl Ring : Achieved through cyclization reactions starting from linear precursors.
  • Bromination : The bromomethyl group is introduced using reagents like N-bromosuccinimide (NBS).
  • Carbamate Formation : The final step involves reacting the bromomethylcyclopentyl intermediate with tert-butyl isocyanate.

Biological Activity

The biological activity of this compound has been explored in various contexts:

The compound interacts with specific molecular targets such as enzymes or receptors. The bromomethyl group acts as an electrophile, enabling it to react with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This mechanism underlies its utility in studying enzyme mechanisms and protein-ligand interactions.

Applications in Research

  • Enzyme Studies : The compound is utilized in research to investigate enzyme mechanisms due to its ability to form covalent bonds with active site residues.
  • Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to advancements in medicinal chemistry.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique reactivity profile:

CompoundFunctional GroupReactivity
tert-Butyl ((1R,3S)-3-(chloromethyl)cyclopentyl)carbamateChloromethylLess reactive than bromomethyl
tert-Butyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamateHydroxymethylNon-electrophilic
tert-Butyl ((1R,3S)-3-(methyl)cyclopentyl)carbamateMethylLacks electrophilic character

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Enzyme Inhibition : Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic uses.
  • Protein-Ligand Interaction Studies : Its use in biophysical studies has allowed researchers to elucidate binding mechanisms and affinities between ligands and their target proteins.

Q & A

Q. What are the implications of diastereomer formation during synthesis, and how can this be controlled?

  • Methodological Answer : Chiral HPLC or SFC separates diastereomers. Asymmetric catalysis (e.g., Jacobsen’s catalyst) enforces stereocontrol during cyclopentane ring formation. Kinetic resolution via enzymatic hydrolysis (lipases) selectively removes undesired isomers .

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